molecular formula C11H17NO2S B8579747 5-([Butyl(methyl)amino]methyl)thiophene-2-carboxylic acid

5-([Butyl(methyl)amino]methyl)thiophene-2-carboxylic acid

Cat. No.: B8579747
M. Wt: 227.33 g/mol
InChI Key: IMMCYWKFRYEBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-([Butyl(methyl)amino]methyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO2S and its molecular weight is 227.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

5-[[butyl(methyl)amino]methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C11H17NO2S/c1-3-4-7-12(2)8-9-5-6-10(15-9)11(13)14/h5-6H,3-4,7-8H2,1-2H3,(H,13,14)

InChI Key

IMMCYWKFRYEBBM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CC1=CC=C(S1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-{[butyl(methyl)amino]methyl}thiophene-2-carboxylate (280 mg, 1.16 mmol) in 2:1:1 dioxane/methanol/water (8.0 mL) is added lithium hydroxide monohydrate (146 mg, 3.38 mmol) and the reaction mixture stirred at room temperature overnight. The reaction mixture is concentrated under reduced pressure and the solid residue partitioned between ethyl acetate and water The aqueous phase is acidified to pH 1 with 1 N hydrochloric acid and extracted several times with 3:1 chloroform/2-propanol. The combined organic phase is washed with water, and brine, dried (sodium sulfate), filtered, and concentrated under reduced pressure to provide the title compound in pure form. 1H NMR (300 MHz, CD3OD) δ 7.75 (d, J=4 Hz, 1H), 7.41 (d, J=4 Hz, 1H), 4.63 (s, 2H), 3.20-3.14 (m, 2H), 2.85 (s, 3H), 1.82-1.72 (m, 2H), 1.42 (tq, J 8, 7 Hz, 2H), 0.99 (t, J=7 Hz, 3H).
Name
methyl 5-{[butyl(methyl)amino]methyl}thiophene-2-carboxylate
Quantity
280 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
146 mg
Type
reactant
Reaction Step One
Name
dioxane methanol water
Quantity
8 mL
Type
solvent
Reaction Step One

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